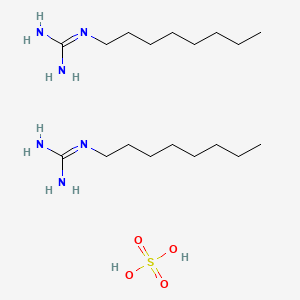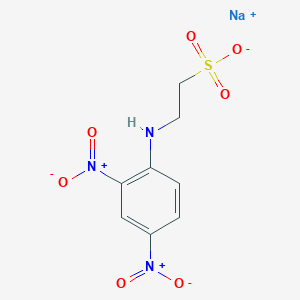
(+/-)-Muscarine chloride
Descripción general
Descripción
(-)-Muscarine chloride, also known as muscarinic acid chloride, is an alkaloid found in various plants, fungi, and animals. It is a naturally occurring cholinergic agonist that acts on muscarinic receptors and is primarily used in scientific research. It is a potent agonist of the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes and is found in both the central and peripheral nervous systems. (-)-Muscarine chloride is a valuable tool for studying the effects of muscarinic agonists on physiological processes, and is widely used in laboratory experiments.
Aplicaciones Científicas De Investigación
(-)-Muscarine chloride is widely used in laboratory experiments to study the effects of (+/-)-Muscarine chloride agonists on physiological processes. It is used to study the effects of this compound agonists on the heart, lungs, gastrointestinal tract, smooth muscle, and nervous system. (-)-Muscarine chloride is also used to study the effects of this compound agonists on learning and memory, as well as to study the effects of this compound agonists on behavior and mood.
Mecanismo De Acción
Target of Action
The primary target of (+/-)-Muscarine chloride is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is an inhibitory neurotransmitter in the nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
This compound acts as a non-competitive antagonist of the GABACl . This means that it binds to a site on the GABACl that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for GABA. This results in a decrease in chloride ion conductance, leading to a reduction in neuronal inhibition .
Biochemical Pathways
The action of this compound on GABACl affects the biochemical pathways involving GABA. By antagonizing GABACl, this compound disrupts the normal flow of chloride ions across the neuronal membrane, altering the membrane potential and affecting the transmission of nerve signals . This can have downstream effects on various physiological processes controlled by the nervous system.
Pharmacokinetics
Like other chloride channel antagonists, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The antagonistic action of this compound on GABACl results in a decrease in neuronal inhibition, which can lead to increased neuronal excitability. This can have various effects at the molecular and cellular levels, depending on the specific neurons and circuits involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances that also bind to GABACl could potentially affect the action of this compound. Additionally, factors such as temperature, pH, and the presence of other ions could potentially affect the stability and efficacy of this compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (-)-muscarine chloride in laboratory experiments is its low cost and easy availability. It is also a potent agonist of the (+/-)-Muscarine chloride acetylcholine receptor and is relatively safe to use in laboratory experiments. However, (-)-muscarine chloride can have some adverse effects, such as nausea, vomiting, and dizziness, and should be used with caution.
Direcciones Futuras
There are a number of future directions that can be explored with (-)-muscarine chloride. For example, further research can be conducted on the effects of (-)-muscarine chloride on the heart, lungs, gastrointestinal tract, smooth muscle, and nervous system. Additionally, further research can be conducted on the effects of (-)-muscarine chloride on learning and memory, as well as on behavior and mood. Finally, further research can be conducted on the potential therapeutic applications of (-)-muscarine chloride.
Propiedades
IUPAC Name |
(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRNEJYZWHXLC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018053 | |
| Record name | Trimethyl(tetrahydro-4-hydroxy-5-methylfurfuryl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93457-82-0, 2936-25-6 | |
| Record name | Trimethyl(tetrahydro-4-hydroxy-5-methylfurfuryl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Muscarine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















